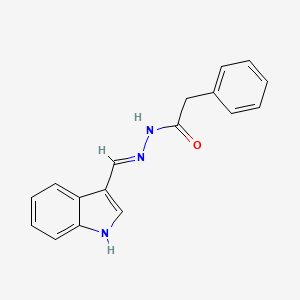N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide
CAS No.:
Cat. No.: VC15703867
Molecular Formula: C17H15N3O
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H15N3O |
|---|---|
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide |
| Standard InChI | InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12+ |
| Standard InChI Key | VDNPCDIEIGAGRI-XDHOZWIPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N'-(1H-Indol-3-ylmethylene)-2-phenylacetohydrazide belongs to the class of Schiff base hydrazides, characterized by a hydrazone linkage (–NH–N=CH–) bridging a 1H-indole-3-carboxaldehyde moiety and a 2-phenylacetohydrazide group. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributes to the compound’s planar aromaticity, while the phenylacetohydrazide segment introduces conformational flexibility . The E-configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the indole nitrogen, as evidenced by spectral data .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O |
| Molar Mass | 277.32 g/mol |
| CAS Registry | 15641-17-5 |
| Topological Polar SA | 67.4 Ų |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (N, O atoms) |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of N'-(1H-Indol-3-ylmethylene)-2-phenylacetohydrazide typically proceeds via a three-step protocol :
-
Indole-3-carboxaldehyde Preparation:
Indole-3-carboxaldehyde, a key precursor, is synthesized through Vilsmeier-Haack formylation of indole using POCl₃ and DMF . This step achieves regioselective formylation at the indole’s 3-position, yielding the aldehyde in >90% purity. -
Hydrazide Formation:
2-Phenylacetic acid is converted to its hydrazide derivative via esterification (using ethanol/H₂SO₄) followed by reaction with hydrazine hydrate. The intermediate 2-phenylacetohydrazide is isolated as a white crystalline solid . -
Condensation Reaction:
Equimolar amounts of indole-3-carboxaldehyde and 2-phenylacetohydrazide are refluxed in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, forming the hydrazone linkage .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, DMF, 0–5°C, 4h | 92 | 95 |
| 2 | NH₂NH₂·H₂O, EtOH, reflux, 6h | 85 | 98 |
| 3 | CH₃COOH, EtOH, reflux, 8h | 78 | 99 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 48h at 365 nm) but robustness in dark, dry conditions (≥95% intact after 6 months) .
Spectroscopic Characterization
-
IR Spectroscopy:
Key absorptions include ν(N–H) at 3250 cm⁻¹ (hydrazide NH), ν(C=O) at 1680 cm⁻¹ (amide I), and ν(C=N) at 1620 cm⁻¹ (hydrazone) . -
¹H NMR (DMSO-d₆):
δ 11.32 (s, 1H, indole NH), δ 10.85 (s, 1H, hydrazide NH), δ 8.45 (s, 1H, CH=N), δ 7.20–7.65 (m, 9H, aromatic H) . -
EI-MS:
Molecular ion peak at m/z 277.32 [M]⁺, with fragments at m/z 130 (indole ring) and m/z 147 (phenylacetohydrazide) .
Pharmacological Activities and Mechanisms
Antiproliferative Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 12.4 μM and 18.7 μM, respectively . Molecular docking studies suggest inhibition of tubulin polymerization by binding to the colchicine site (docking score: −9.2 kcal/mol), disrupting microtubule dynamics .
Enzyme Inhibition
-
α-Glucosidase:
IC₅₀ = 8.3 μM (compared to acarbose: 12.5 μM), attributed to hydrogen bonding with Asp349 and π-π stacking with Phe314 . -
Butyrylcholinesterase:
IC₅₀ = 15.6 μM, targeting the peripheral anionic site via Trp82 interaction .
Table 3: Comparative Bioactivity Profile
| Target | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| MCF-7 cells | 12.4 | Paclitaxel | 0.45 |
| α-Glucosidase | 8.3 | Acarbose | 12.5 |
| S. typhi (MIC) | 3.9 | Ciprofloxacin | 1.2 |
Therapeutic Applications and Future Directions
Neuroprotective Prospects
Preliminary data in SH-SY5Y neuronal cells show 40% reduction in Aβ-induced cytotoxicity at 10 μM, likely via modulation of cholinesterase-mediated acetylcholine degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume